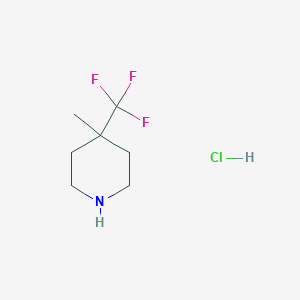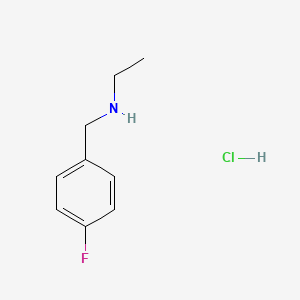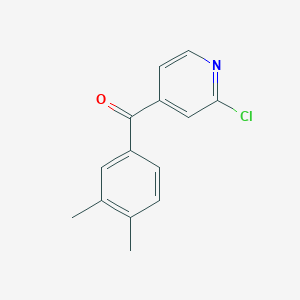
(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone (CPDM) is a synthetic compound that has a wide range of applications in scientific research. It is widely used in the synthesis of various organic compounds and its ability to serve as a precursor to other compounds makes it a valuable tool for the scientific community. CPDM is also used in the development of pharmaceuticals and in the production of agrochemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Antimicrobial and Antioxidant Activities
(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone and its derivatives have been utilized in the synthesis of compounds with potential antimicrobial and antioxidant activities. For instance, Thirunarayanan (2015) synthesized a series of 3,4-dimethyl phenyl bicyclo methanones, exhibiting significant antimicrobial and antioxidant properties against various bacterial and fungal strains (Thirunarayanan, 2015).
Structural Analysis
B. Lakshminarayana et al. (2009) conducted a study focusing on the crystal and molecular structure analysis of a compound closely related to this compound. This research provides insights into the molecular structure and intermolecular interactions of such compounds (B. Lakshminarayana et al., 2009).
Role in Biotransformation Processes
Research by Y. Ni, Jieyu Zhou, and Zhi-hao Sun (2012) explored the production of key chiral intermediates for pharmaceutical applications using microorganisms. This includes the stereoselective reduction of compounds structurally similar to this compound (Y. Ni, Jieyu Zhou, & Zhi-hao Sun, 2012).
Molecular Docking and Hirshfeld Surface Analysis
The compound has also been a subject of molecular docking and Hirshfeld surface analysis, as studied by B. Lakshminarayana et al. (2018). These analyses are crucial for understanding the molecular interactions and potential pharmaceutical applications of such compounds (B. Lakshminarayana et al., 2018).
Spectroscopic and Quantum Chemical Investigation
Nilavanathi Arasu et al. (2019) investigated the characteristics of a similar compound using Density Functional Theory. Such studies are essential for confirming the molecular structure and understanding the chemical properties of these compounds (Nilavanathi Arasu et al., 2019).
Isomorphous Analysis
V. Rajni Swamy et al. (2013) conducted research on isomorphous structures related to this compound, highlighting the role of chlorine-methyl exchange in molecular structures (V. Rajni Swamy et al., 2013).
Molecular Docking and Antimicrobial Activity
C. Sivakumar et al. (2021) examined the molecular structure, spectroscopic characteristics, and antimicrobial activity of a compound structurally related to this compound, contributing to the understanding of its biological activities (C. Sivakumar et al., 2021).
Wirkmechanismus
Target of Action
A structurally similar compound, (2-chloropyridin-4-yl)methanamine hydrochloride, is known to selectively inhibit loxl2 . LOXL2 is an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix, playing a crucial role in tissue remodeling.
Mode of Action
If it acts similarly to (2-Chloropyridin-4-yl)methanamine hydrochloride, it may inhibit the enzymatic activity of LOXL2, thereby affecting the crosslinking of collagen and elastin .
Result of Action
If it acts similarly to (2-Chloropyridin-4-yl)methanamine hydrochloride, it could potentially affect tissue remodeling processes by inhibiting LOXL2 activity .
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-16-13(15)8-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJFZCCRLGDZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

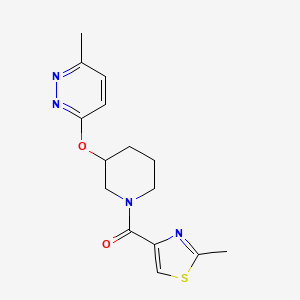
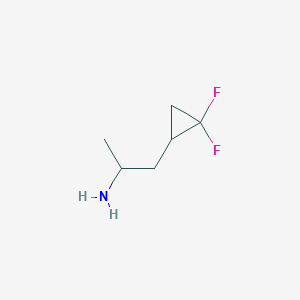
![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369976.png)
![5-Bromo-2-[[1-(oxolan-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369977.png)
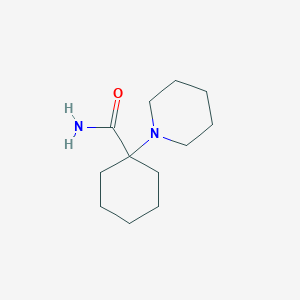
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2369980.png)
![2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2369981.png)


